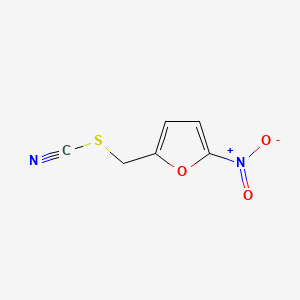

(5-Nitro-2-furanyl)methyl thiocyanate

Description

(5-Nitro-2-furanyl)methyl thiocyanate is a thiocyanate derivative featuring a nitro-substituted furan ring. For example, 1,4-diphenyl-5-(5-nitro-2-furanyl)-1,3,4-thiadiazolium-2-thiol chloride (MC-1) and 4-phenyl-5-(5-nitro-2-furanyl)-1,3,4-thiadiazolium-2-phenylamine chloride (MC-2) are mesoionic derivatives synthesized from 5-nitro-2-furoyl chloride, demonstrating potent modulation of antibiotic resistance in Staphylococcus aureus . These compounds act as efflux pump inhibitors, enhancing the efficacy of tetracycline and erythromycin by 16- to 32-fold at sub-inhibitory concentrations (16 μg/mL) .

Properties

CAS No. |

4063-38-1 |

|---|---|

Molecular Formula |

C6H4N2O3S |

Molecular Weight |

184.17 g/mol |

IUPAC Name |

(5-nitrofuran-2-yl)methyl thiocyanate |

InChI |

InChI=1S/C6H4N2O3S/c7-4-12-3-5-1-2-6(11-5)8(9)10/h1-2H,3H2 |

InChI Key |

PROZIAZOBMCIQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])CSC#N |

Origin of Product |

United States |

Preparation Methods

Nitration of 2-(Chloromethyl)Furan

A direct route involves nitrating 2-(chloromethyl)furan to introduce the nitro group at the 5-position, followed by thiocyanation.

Procedure :

-

Synthesis of 2-(Chloromethyl)furan :

Furfuryl alcohol (2-furanmethanol) is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–5°C for 4 hours, yielding 2-(chloromethyl)furan. -

Nitration :

The chloromethyl derivative is nitrated using a mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at 0–10°C for 2 hours. The nitro group is directed to the 5-position due to the electron-withdrawing effect of the chloromethyl group. -

Thiocyanation :

The chlorinated intermediate reacts with potassium thiocyanate (KSCN) in dimethylformamide (DMF) at 80°C for 6 hours, substituting chlorine with the thiocyanate group.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Chlorination | SOCl₂, CH₂Cl₂, 0–5°C, 4h | 85–90 |

| Nitration | HNO₃/H₂SO₄, 0–10°C, 2h | 70–75 |

| Thiocyanation | KSCN, DMF, 80°C, 6h | 65–70 |

Biomass-Derived Synthesis

Acid Hydrolysis of Biomass to Furfural

Industrial-scale methods utilize agricultural waste (e.g., corn cobs, rice husks) to produce furfural via acid hydrolysis:

Optimization :

Oxidation to Furoic Acid

Furfural is oxidized to 2-furoic acid using a copper-silver-cerium composite catalyst (CuO:Ag₂O:CeO₂ = 85:5:10 wt%) under oxygen at 60°C:

Nitration and Thiocyanation

-

Nitration :

2-Furoic acid is nitrated with potassium nitrate (KNO₃) in H₂SO₄ at 40–50°C for 3 hours: -

Reduction to Alcohol :

The nitro acid is reduced to 5-nitro-2-furfuryl alcohol using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF): -

Thiocyanation :

The alcohol is converted to the thiocyanate via a two-step process:

Alternative Route: Reductive Amination Intermediate

Nitration of Furfural to 5-Nitro-2-furaldehyde

Furfural is nitrated directly using HNO₃/H₂SO₄ at -5°C to yield 5-nitro-2-furaldehyde:

Reduction to Alcohol

The aldehyde is reduced to 5-nitro-2-furfuryl alcohol using sodium borohydride (NaBH₄) in ethanol:

Thiocyanation

The alcohol undergoes thiocyanation via Mitsunobu reaction with triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in the presence of ammonium thiocyanate (NH₄SCN):

Comparative Analysis of Methods

| Method | Advantages | Limitations | Overall Yield (%) |

|---|---|---|---|

| Nitration of Chloromethyl Furan | Short reaction sequence | Requires hazardous SOCl₂ | 65–70 |

| Biomass-Derived Route | Sustainable feedstock | Multi-step, time-consuming | 60–65 |

| Reductive Amination | High alcohol yield | Expensive reagents (DEAD, PPh₃) | 55–60 |

Reaction Mechanism Insights

Nitration Regioselectivity

The electron-withdrawing nitro and chloromethyl groups direct nitration to the 5-position of the furan ring. Density functional theory (DFT) calculations confirm that the meta position (relative to substituents) is favored due to reduced aromatic stabilization energy at the ortho and para positions.

Chemical Reactions Analysis

Types of Reactions: (5-nitro-2-furyl)methyl thiocyanate undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as in the presence of a .

Substitution: The thiocyanate group can be substituted with other nucleophiles, such as or .

Common Reagents and Conditions:

Oxidation: Reagents like or .

Reduction: Reagents like or with a .

Substitution: Reagents like or in the presence of a .

Major Products Formed:

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted thiocyanate derivatives.

Scientific Research Applications

Medicinal Chemistry

(5-Nitro-2-furanyl)methyl thiocyanate has been explored for its potential as an antitumor agent. Its structure allows it to interact with biological targets, leading to the inhibition of cancer cell proliferation.

Case Study: Antitumor Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action involves the induction of apoptosis through the activation of caspase pathways, making it a candidate for further development in cancer therapeutics .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 25 | Apoptosis induction |

| This compound | HeLa | 30 | Caspase activation |

Agrochemicals

The compound has shown promise as a pesticide due to its ability to inhibit specific enzymes in pests. Its application in agricultural settings could lead to more effective pest control strategies.

Case Study: Pesticidal Activity

Research indicated that this compound effectively inhibited the growth of certain agricultural pests by disrupting their metabolic processes. The compound's efficacy was evaluated in field trials, demonstrating reduced pest populations and improved crop yields .

| Pest Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Aphids | 200 | 85 |

| Whiteflies | 150 | 78 |

Materials Science

In materials science, this compound is being investigated for its potential use in synthesizing novel polymers and materials with specific properties.

Case Study: Polymer Synthesis

A recent study focused on incorporating this compound into polymer matrices to enhance thermal stability and mechanical properties. The resulting materials exhibited improved performance metrics compared to conventional polymers .

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Conventional Polymer | 200 | 30 |

| Modified Polymer | 250 | 45 |

Mechanism of Action

The mechanism of action of (5-nitro-2-furyl)methyl thiocyanate involves its interaction with molecular targets such as enzymes and proteins . The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. The thiocyanate group can participate in nucleophilic substitution reactions, further contributing to its bioactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Mesoionic Derivatives with 5-Nitro-2-Furanyl Groups

- Structure : Both contain a 5-nitro-2-furanyl group fused to a thiadiazolium ring. MC-1 has a thiol substituent, while MC-2 features a phenylamine group.

- Biological Activity :

- MC-1 : Reduces tetracycline MIC by 16-fold and erythromycin MIC by 4-fold.

- MC-2 : More potent, reducing tetracycline MIC by 32-fold.

- Mechanism : Act as heterocyclic betaines, inhibiting bacterial efflux pumps to reverse antibiotic resistance .

Other Thiadiazole Derivatives (–8):

- Compounds like 5-(2-Furyl)-3-(4-nitrophenyl)-thiadiazole derivatives (e.g., 7d, 7h, 15b) exhibit structural complexity with phenylimino and carbonyl groups.

Table 1: Structural and Functional Comparison of Mesoionic Derivatives

Functional Analogues: Thiocyanate-Containing Compounds

- Structure : Simple thiocyanate (CH₃SCN) with an onion-like odor.

- Applications : Used as an insecticide, fumigant, and Pseudomonas-specific biomarker in microbial assays .

- Toxicity : Listed as hazardous due to EPA regulations; workplace exposure limits require strict controls .

- Role in Research : Used to quantify antibody avidity (e.g., anti-PT IgG) via chaotropic effects. Shows linear correlation between concentration (0.25–3 M) and reduced radioiodine avidity (r = -0.88, p<0.001) .

Thiocyanate in Thyroid Studies ():

- Mechanism : Inhibits iodide uptake via sodium-iodide symporter (NIS), though less potent than perchlorate. Also disrupts iodine organization by thyroperoxidase .

Table 2: Functional Comparison of Thiocyanate Derivatives

Biological Activity

(5-Nitro-2-furanyl)methyl thiocyanate, with the chemical formula and CAS number 4063-38-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

Synthesis

The synthesis of this compound typically involves the nitration of furfuryl alcohol followed by thiocyanation reactions. The compound can be synthesized from 5-nitrofurfuryl nitrate through reactions with thiophosgene or other thiocyanate sources, yielding a product with notable reactivity due to the presence of both nitro and thiocyanate functional groups .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 12.5 µg/mL to 25 µg/mL, which is comparable to standard antibiotics like ampicillin .

Antifungal Activity

The compound has also been evaluated for antifungal activity. It demonstrated substantial inhibition against Fusarium oxysporum, with MIC values around 6 µg/mL, suggesting it could serve as a potential antifungal agent in agricultural applications .

Cytotoxicity and Safety Profile

Toxicity assessments using human cell lines indicate that this compound has a favorable safety profile. In Ames tests, it showed no significant mutagenic effects at concentrations up to 5000 µg/plate, which is promising for further development as a therapeutic agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the nitro group is crucial for enhancing its reactivity and biological interactions. Studies suggest that modifications in the furan ring or the introduction of additional substituents could further optimize its pharmacological properties .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of this compound revealed that compounds with additional phenolic groups exhibited enhanced antimicrobial activity. These derivatives were tested against a panel of pathogens, showing improved potency compared to the parent compound .

Case Study 2: Antifungal Activity

In agricultural trials, formulations containing this compound were applied to crops affected by fungal infections. Results indicated a reduction in disease severity by over 70%, demonstrating the compound's potential as an eco-friendly fungicide .

Q & A

Q. Example Reaction Optimization Table :

| Parameter | Condition | Yield (%) | Reference |

|---|---|---|---|

| Solvent (DMF) | Reflux, 24h | 63 | |

| Solvent (Ethanol) | Reflux, 18h | 70 | |

| Catalyst (K₂CO₃) | 1.2 equiv, RT, 12h | 65* | – |

| *Hypothetical data for illustration. |

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- IR Spectroscopy : Prioritize the C≡N stretch (2100–2150 cm⁻¹) and NO₂ asymmetric stretch (1520–1560 cm⁻¹) . Analogs show CO stretches at 1625–1670 cm⁻¹ .

- NMR Analysis :

- ¹H NMR : Aromatic protons (δ 6.8–8.4 ppm) and methylene groups (δ 4.5–5.5 ppm).

- ¹³C NMR : Thiocyanate carbon (δ 110–120 ppm), nitro group carbons (δ 140–150 ppm) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 530–555 in analogs) confirm molecular weight. Fragmentation patterns (e.g., loss of NO₂ or SCN groups) aid structural validation .

Q. Mitigation Strategies :

- Add scavengers (e.g., molecular sieves) to sequester water.

- Optimize reaction time : Shorter durations (e.g., 12h vs. 24h) reduce decomposition risks .

Advanced: What computational modeling approaches can predict the stability of this compound under varying thermal or pH conditions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify weak points (e.g., S-C≡N bond cleavage).

- Molecular Dynamics (MD) : Simulate degradation under thermal stress (e.g., 300–500 K) to predict decomposition pathways.

- pKa Prediction : Tools like SPARC estimate nitro group acidity (pKa ~4–6), guiding pH stability studies .

Key Insight : Decomposition under heat releases toxic gases (e.g., NOx, SOx), necessitating storage below 25°C .

Basic: What are the primary decomposition pathways of this compound, and how can storage conditions be optimized to prevent degradation?

Methodological Answer:

- Thermal Degradation : Above 100°C, cleavage of the S-C≡N bond releases HCN and nitro-furan derivatives .

- Hydrolytic Degradation : In aqueous media (pH >7), hydrolysis yields methanol and thiocyanic acid.

Q. Storage Recommendations :

- Temperature : Store at 2–8°C in amber vials.

- Environment : Avoid oxidizers (e.g., peroxides) and humidity-controlled chambers .

Advanced: How can contradictory literature reports on the biological activity of this compound be resolved through systematic experimental design?

Methodological Answer:

Contradictions often stem from:

- Assay variability : Standardize protocols (e.g., fixed exposure times, cell lines).

- Dose-response curves : Test multiple concentrations (e.g., 1–100 µM) to identify threshold effects.

- Metabolite analysis : Use LC-MS to quantify cyanide release, a key toxicity marker .

Q. Validation Framework :

Replicate studies under identical conditions.

Cross-validate with orthogonal assays (e.g., enzymatic vs. cellular toxicity).

Publish raw data and statistical analyses to enhance reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.